molecular formula C10H14INS B13004946 3-(tert-Butylthio)-6-iodo-2-methylpyridine

3-(tert-Butylthio)-6-iodo-2-methylpyridine

Cat. No.: B13004946
M. Wt: 307.20 g/mol
InChI Key: ZMJDUFKRBPOFKF-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-6-iodo-2-methylpyridine is an organosulfur compound that features a pyridine ring substituted with tert-butylthio, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-6-iodo-2-methylpyridine typically involves multi-step organic reactions. One common method includes the iodination of 2-methylpyridine followed by the introduction of the tert-butylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .

Scientific Research Applications

3-(tert-Butylthio)-6-iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can act as a nucleophile, participating in various chemical reactions. The iodine substituent can facilitate electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both tert-butylthio and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H14INS

Molecular Weight

307.20 g/mol

IUPAC Name

3-tert-butylsulfanyl-6-iodo-2-methylpyridine

InChI

InChI=1S/C10H14INS/c1-7-8(13-10(2,3)4)5-6-9(11)12-7/h5-6H,1-4H3

InChI Key

ZMJDUFKRBPOFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)SC(C)(C)C

Origin of Product

United States

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